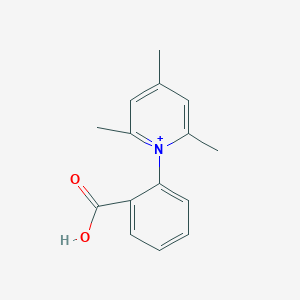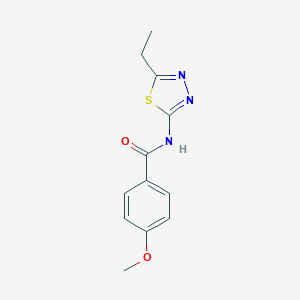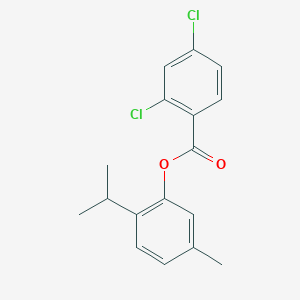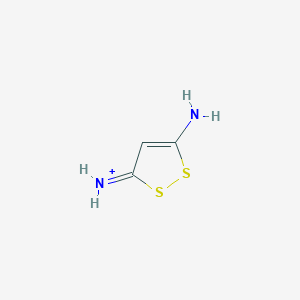
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium (CTP) is an organic compound that has been extensively studied for its potential applications in scientific research. CTP is a positively charged molecule that is able to penetrate cell membranes and interact with various cellular components, making it a valuable tool for studying cellular processes and mechanisms.
Wirkmechanismus
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium is able to penetrate cell membranes and interact with various cellular components due to its positively charged nature. It has been shown to bind to proteins and lipids, and to interact with nucleic acids. 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been shown to alter the activity of various enzymes, including ATPases and phospholipases.
Biochemical and Physiological Effects:
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of ATPases, which are enzymes that hydrolyze ATP to provide energy for cellular processes. 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has also been shown to increase the activity of phospholipases, which are enzymes that break down phospholipids in cell membranes. Additionally, 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been shown to alter the regulation of intracellular pH and calcium levels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium in lab experiments is its ability to penetrate cell membranes and interact with various cellular components. This makes it a valuable tool for studying cellular processes and mechanisms. However, one potential limitation of using 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium is its potential toxicity. 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been shown to be toxic to certain cell types at high concentrations, and care must be taken when using it in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium. One area of interest is the development of new methods for synthesizing 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium, as well as the development of new derivatives of 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium with different properties. Additionally, research on the potential therapeutic applications of 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium is an area of interest, particularly in the treatment of diseases that involve altered ion transport or intracellular pH regulation. Finally, research on the potential toxic effects of 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium is also an area of interest, particularly with regards to its potential use in clinical applications.
Synthesemethoden
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium can be synthesized using a variety of methods, including the reaction of 2,4,6-trimethylpyridine with chloroacetic acid, followed by oxidation with potassium permanganate. Other methods include the reaction of 2,4,6-trimethylpyridine with fumaric acid, or the reaction of 2,4,6-trimethylpyridine with maleic acid followed by decarboxylation.
Wissenschaftliche Forschungsanwendungen
1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been used extensively in scientific research as a tool for studying cellular processes and mechanisms. It has been shown to interact with various cellular components, including proteins, lipids, and nucleic acids. 1-(2-Carboxyphenyl)-2,4,6-trimethylpyridinium has been used to study the mechanisms of ion transport across cell membranes, as well as the regulation of intracellular pH and calcium levels.
Eigenschaften
Molekularformel |
C15H16NO2+ |
|---|---|
Molekulargewicht |
242.29 g/mol |
IUPAC-Name |
2-(2,4,6-trimethylpyridin-1-ium-1-yl)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-8-11(2)16(12(3)9-10)14-7-5-4-6-13(14)15(17)18/h4-9H,1-3H3/p+1 |
InChI-Schlüssel |
VFKLFDFKIGUUCT-UHFFFAOYSA-O |
SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)O)C |
Kanonische SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC=CC=C2C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)







![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
![3-Methyl-2,5-diphenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289734.png)
![1-[2-(Methoxycarbonyl)phenyl]-2,4,6-trimethylpyridinium](/img/structure/B289736.png)

